molecular formula C17H15N3O3 B2845891 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one CAS No. 1903553-17-2

2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

Cat. No.: B2845891
CAS No.: 1903553-17-2
M. Wt: 309.325
InChI Key: VAZJSVATYNDHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-Benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C10H12N2O2 . This compound features a benzoxazole scaffold linked via an ethanone chain to an azetidine ring, which is further substituted with a pyridin-3-yloxy moiety. The benzoxazole and pyridine heterocycles are privileged structures in medicinal chemistry, often associated with a range of biological activities. While specific pharmacological data for this exact molecule is not available in the public domain, its molecular architecture suggests significant potential for research. Structurally related compounds containing the benzoxazole core are frequently investigated for their activity in the central nervous system . Furthermore, analogs featuring an azetidine ring bearing a heteroaryloxy substitution, such as a pyridazine, have been described in patent literature as AMPA receptor modulators, indicating a potential research pathway in neurology and psychiatry . Researchers may find this compound valuable as a synthetic intermediate or as a reference standard in the design and development of novel bioactive molecules, particularly for probing receptor interactions. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(8-15-14-5-1-2-6-16(14)23-19-15)20-10-13(11-20)22-12-4-3-7-18-9-12/h1-7,9,13H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZJSVATYNDHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoisoxazole ring, followed by the introduction of the pyridine ring and the azetidine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one with analogous compounds from , focusing on structural and functional distinctions:

Compound Molecular Weight Core Heterocycle Ring Size/Type Key Substituents Hypothesized Properties
This compound ~337.33 g/mol* Benzoxazole Azetidine (4-membered) Pyridin-3-yloxy Enhanced rigidity due to azetidine; moderate solubility from pyridine; potential CNS activity.
1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one hydrochloride 349.86 g/mol Benzothiazole Morpholine (6-membered) Aminoethyl hydrochloride Higher lipophilicity (benzothiazole); increased solubility via hydrochloride salt; antimicrobial use.
rac-1-[(3R,4S)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethan-1-one ~320.35 g/mol* Benzoxazole (5-F) Pyrrolidine (5-membered) Cyclopropyl, amino Fluorine enhances metabolic stability; pyrrolidine offers flexibility; possible kinase inhibition.
3-(Propan-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-1,2-oxazole-5-carboxamide hydrochloride 417.87 g/mol Oxazole Cyclobutyl (4-membered) Phenyl, aminomethyl hydrochloride Cyclobutyl increases steric hindrance; phenyl group may improve target binding affinity.

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core Variations: Benzoxazole vs. In contrast, the benzoxazole core (Entries 1 and 3) balances aromaticity with moderate polarity, favoring CNS penetration . Oxazole vs. Benzoxazole: The simpler oxazole ring (Entry 4) lacks fused aromaticity, reducing π-π interactions but allowing for easier synthetic modification.

Ring System Impact: Azetidine (4-membered) vs. Morpholine/Pyrrolidine (5-6-membered): Azetidine’s smaller ring size increases ring strain, favoring flat conformations and rigidity, which may enhance target selectivity. Morpholine (Entry 2) and pyrrolidine (Entry 3) offer greater flexibility, accommodating diverse binding pockets . Cyclobutyl vs.

Fluorine (Entry 3): Introduces electron-withdrawing effects, improving metabolic stability and altering electronic distribution in the benzoxazole core.

Computational and Crystallographic Insights :

  • The azetidine ring’s puckering parameters (e.g., Cremer-Pople coordinates) likely differ from larger rings due to its strained geometry, as defined in . Computational modeling using SHELX -refined data (Entries 1–4) could quantify these differences .

Research Findings and Implications

  • Antimicrobial Activity: Benzothiazole derivatives (Entry 2) are known for antibacterial properties, implying that the target compound’s benzoxazole-azetidine scaffold may exhibit similar efficacy with improved pharmacokinetics .

Further studies should prioritize crystallographic analysis (via SHELXL /ORTEP-3 ) to resolve the azetidine ring’s conformation and synthetic optimization of substituents for tailored bioactivity.

Q & A

Q. What are the established synthetic routes for 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling the benzoxazole core with a substituted azetidine moiety. Key steps include:

  • Azetidine Functionalization : Reacting 3-(pyridin-3-yloxy)azetidine with electrophilic reagents (e.g., acyl chlorides) under anhydrous conditions .
  • Coupling Reaction : Use of palladium catalysts (e.g., Pd/C) or copper iodide for cross-coupling benzoxazole derivatives with the azetidine intermediate .
  • Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) at 40–60°C improves solubility and reaction kinetics .
    Data Table :
StepReagents/CatalystsSolventTemperatureYield (%)
1Pd/C, K₂CO₃DMF60°C43–52
2CuI, NEt₃DCMRT35–45

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of benzoxazole (δ 7.5–8.5 ppm for aromatic protons) and azetidine (δ 3.5–4.5 ppm for CH₂ groups) .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar triazolo-pyrimidine derivatives .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 337.34 for [M+H]⁺) .

Q. What preliminary biological assays are recommended to profile its bioactivity?

Methodological Answer:

  • Antimicrobial Testing : Agar diffusion assays against E. coli and S. aureus with MIC values .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
  • Antioxidant Activity : DPPH radical scavenging assays at 517 nm .
    Data Table :
Assay TypeTargetResult (IC₅₀/MIC)Reference
AnticancerHeLa12.5 µM
AntimicrobialE. coli25 µg/mL

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

Methodological Answer:

  • Core Modifications : Replace pyridin-3-yloxy with thiadiazole or triazole groups to assess electronic effects .
  • Side-Chain Variations : Introduce methyl or trifluoromethyl groups to the azetidine ring to evaluate steric hindrance .
  • Computational Docking : Use AutoDock Vina to predict interactions with kinase domains (e.g., EGFR) .
    Data Table :
DerivativeModificationIC₅₀ (EGFR Inhibition)
AThiadiazole8.7 µM
BTriazole10.2 µM

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Cell Line Authentication : Use STR profiling to confirm genetic stability of cancer models .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to address variability in antioxidant assays .

Q. What advanced computational methods are suitable for predicting metabolic stability?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate solubility (LogP), CYP450 interactions, and bioavailability .
  • MD Simulations : GROMACS for assessing binding persistence with target proteins over 100 ns trajectories .

Q. How can physicochemical properties (e.g., solubility, stability) be systematically evaluated?

Methodological Answer:

  • HPLC Purity Analysis : C18 columns with acetonitrile/water gradients (95% purity threshold) .
  • Solubility Profiling : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

Q. What experimental designs are optimal for in vivo toxicity studies?

Methodological Answer:

  • Rodent Models : Dose escalation in BALB/c mice (10–100 mg/kg) with histopathology and serum biochemistry .
  • Control Groups : Include vehicle (DMSO/saline) and positive controls (e.g., cisplatin for toxicity benchmarks) .

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